A Senior Application Scientist's Guide to 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester
A Senior Application Scientist's Guide to 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester (CAS No. 65615-90-9), a pivotal building block in contemporary chemical biology and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, and its critical applications, particularly in the development of photoswitchable peptides. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a research and development setting. This guide is intended to be a definitive resource for scientists leveraging this versatile amino acid derivative in their synthetic endeavors.
Introduction: The Strategic Importance of a Versatile Building Block
4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester is a non-canonical amino acid derivative that has garnered significant interest in the field of peptide and medicinal chemistry. The strategic placement of an amino group on the phenyl ring, in conjunction with the orthogonal protecting groups (Boc on the alpha-amine and a methyl ester on the C-terminus), makes it a uniquely versatile tool. The primary amino group on the aromatic ring serves as a functional handle for further chemical modifications, such as the attachment of chromophores, fluorophores, or other bioactive moieties. This feature is particularly exploited in the synthesis of "smart" biomaterials and therapeutic agents. One of its most notable applications is as a precursor to azobenzene-containing amino acids, which are the cornerstone of photoswitchable peptides, allowing for the optical control of biological processes.[1] This guide will provide the core knowledge required to synthesize, characterize, and effectively utilize this compound in advanced research applications.
Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical and physical properties of a reagent is fundamental to its successful application in any synthetic protocol. The properties of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester are summarized below.
| Property | Value | Source(s) |
| CAS Number | 65615-90-9 | [2] |
| Molecular Formula | C₁₅H₂₂N₂O₄ | [3] |
| Molecular Weight | 294.35 g/mol | [3] |
| IUPAC Name | methyl (2S)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate | |
| Synonyms | Boc-4-amino-L-phenylalanine methyl ester, (S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate | [3] |
| Appearance | White to off-white or brown solid | |
| Melting Point | Not definitively reported; estimated based on related compounds. The non-aminated analog, Boc-L-phenylalanine methyl ester, has a melting point of 80-85 °C.[4] | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and DMF.[5] | |
| Storage | Store at 2-8°C in a dry, well-ventilated environment.[4] |
Chemical Structure:
Caption: Chemical structure of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester.
Synthesis Methodology: A Validated Protocol
The most common and efficient synthesis of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester involves the catalytic hydrogenation of its nitro precursor, N-Boc-4-nitro-L-phenylalanine methyl ester. This method is highly effective and generally proceeds with high yield and purity.
Synthesis Workflow
Caption: Workflow for the synthesis of the target compound via catalytic hydrogenation.
Detailed Experimental Protocol
This protocol is based on standard procedures for the reduction of aromatic nitro compounds.[6]
Materials:
-
N-Boc-4-nitro-L-phenylalanine methyl ester
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Palladium on carbon (10% Pd/C)
-
Methanol (anhydrous)
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Hydrogen gas (H₂)
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Inert gas (Nitrogen or Argon)
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Celite® or a similar filter aid
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Hydrogenation apparatus (e.g., Parr hydrogenator) or a flask with a balloon of hydrogen
-
Standard laboratory glassware
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Rotary evaporator
Procedure:
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Reactor Setup: In a suitable hydrogenation vessel, dissolve N-Boc-4-nitro-L-phenylalanine methyl ester (1.0 eq) in anhydrous methanol. The concentration can be in the range of 0.1-0.5 M.
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Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) to remove any oxygen.
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Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times. Pressurize the vessel with hydrogen (typically 1-4 atm or a hydrogen-filled balloon for smaller scale reactions).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is completely consumed. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure all the product is collected.
-
Solvent Removal: Combine the filtrate and washes and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.[6]
-
Solvent: Methanol is an excellent solvent for the starting material and product, and it is compatible with the hydrogenation conditions.
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Hydrogen Pressure: While higher pressures can accelerate the reaction, atmospheric pressure (using a balloon) is often sufficient for complete conversion on a laboratory scale.
-
Inert Atmosphere: The initial purging with an inert gas is crucial to prevent the formation of explosive mixtures of hydrogen and oxygen.
Applications in Research and Drug Development
The primary utility of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester lies in its role as a versatile intermediate for the synthesis of more complex molecules, most notably photoswitchable peptides.
Synthesis of Photoswitchable Peptides
The aromatic amino group of the title compound can be readily converted into an azobenzene moiety, which is a photoresponsive chromophore. This allows for the creation of peptides whose structure and function can be controlled by light.[1]
Workflow for Incorporation into a Photoswitchable Peptide:
Caption: Workflow for the synthesis of a photoswitchable peptide using the title compound as a precursor.
The azobenzene unit can exist in two isomeric forms, trans and cis, which can be interconverted using light of specific wavelengths. This photoisomerization induces a significant conformational change in the peptide backbone, allowing for the modulation of its biological activity, such as enzyme inhibition, receptor binding, or protein-protein interactions.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester is not widely available, a robust safety assessment can be made based on the known hazards of its functional groups and related compounds.
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
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Avoid Inhalation, Ingestion, and Skin Contact: Avoid breathing dust and direct contact with skin and eyes.
Specific Hazards:
-
Eye Irritation: Similar compounds, such as Boc-L-phenylalanine methyl ester, are known to cause serious eye irritation.[7]
-
Skin and Respiratory Irritation: May cause skin and respiratory tract irritation.
-
Catalyst Handling: The palladium on carbon catalyst used in its synthesis can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Disposal:
Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester is a high-value chemical intermediate with significant applications in modern chemical research. Its unique trifunctional nature allows for its strategic incorporation into complex molecular architectures, particularly in the burgeoning field of photopharmacology. The synthetic route to this compound is straightforward and high-yielding, making it readily accessible to researchers. By understanding its properties, synthesis, and applications as outlined in this guide, scientists can effectively harness its potential to drive innovation in drug discovery and materials science.
References
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Boc-L-Phenylalanine Methyl Ester: Technical Specifications and Applications. (n.d.). Retrieved from [Link]
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N-tert-BUTOXYCARBONYL-l-PHENYLALANINE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Experimental Procedure Preparation of Methyl N-tert-Butoxycarbonyl L-Alanyl-L-Phenylalaninate. (n.d.). Retrieved from [Link]
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Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem. (n.d.). Retrieved from [Link]
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SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. (n.d.). Retrieved from [Link]
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N-T-Butoxycarbonyl-L-phenylalanine methyl ester - SpectraBase. (n.d.). Retrieved from [Link]
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Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester - PubMed. (n.d.). Retrieved from [Link]
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Possible reaction mechanism of the hydrogenation of L-phenylalanine methyl ester over the Cu/ZnO/Al2O3 catalyst. - ResearchGate. (n.d.). Retrieved from [Link]
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Photochemical Synthesis of Amino Acid and Peptide Oxo-esters - SciSpace. (n.d.). Retrieved from [Link]
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